Product packaging for Benzoin isobutyl ether(Cat. No.:CAS No. 22499-12-3)

Benzoin isobutyl ether

Cat. No.: B146001
CAS No.: 22499-12-3
M. Wt: 268.3 g/mol
InChI Key: JMVZGKVGQDHWOI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzoin (B196080) Ether Chemistry

The history of benzoin ethers is intrinsically linked to the discovery and study of benzoin itself. The parent compound, benzoin (PhCH(OH)C(O)Ph), was first reported in 1832 by Justus von Liebig and Friedrich Woehler during their investigations into the oil of bitter almond. wikipedia.org The synthesis of benzoin from benzaldehyde (B42025) through the benzoin condensation was a significant step in early organic chemistry. wikipedia.org

The traditional synthesis of benzoin ethers, including benzoin isobutyl ether, has been a two-step process. researchgate.net The first step involves the benzoin condensation of benzaldehyde, which historically used cyanide as a catalyst. researchgate.net The resulting benzoin is then subjected to an etherification reaction with the corresponding alcohol, in this case, isobutanol, typically under acidic catalysis, to yield the final ether product. researchgate.netpatsnap.com A method for this etherification involves using toluene (B28343) as a solvent to replace a portion of the isobutanol, which can reduce production costs. patsnap.com

Concerns over the toxicity of cyanide have driven the evolution of benzoin ether chemistry towards greener and more efficient synthetic routes. researchgate.netresearchgate.net Modern research has focused on developing one-step methods and alternative catalysts. For instance, heterogeneous recyclable catalysts like Cu-Fe-hydrotalcite have been explored for the direct synthesis of benzoin isopropyl ether from benzaldehyde and propanol, achieving high selectivity in a single step. researchgate.net More recent advancements include the use of photocatalysts, such as N-doped WO₃ nanobelts, for the green synthesis of benzoin isopropyl ether, highlighting a shift towards more sustainable production methods. acs.org The broader field of N-heterocyclic carbene (NHC) organocatalysis has also presented powerful alternatives for mediating benzoin and benzoin-type reactions, moving away from traditional toxic reagents. researchgate.netscience.gov

Significance of this compound in Modern Organic Synthesis and Materials Science

This compound is a key compound in modern materials science, primarily valued for its role as a Type I photoinitiator. sigmaaldrich.com When exposed to UV radiation, it cleaves to form free radicals that initiate the rapid polymerization of monomers and oligomers, a process known as UV curing. This technology is extensively used in the manufacturing of coatings, printing inks, and adhesives due to its speed, low energy consumption, and solvent-free formulations. chemical-reagent.com

In the realm of polymer synthesis, this compound is used to produce a variety of materials. It is an effective initiator for the polymerization of monomers like styrene (B11656) and is used in the manufacture of polyester (B1180765) and acrylic light-curing inks and coatings. Research has also demonstrated its use in preparing specialized polymers, such as biodegradable polylactic acid-polybutyrolactam copolymers. chemicalbook.comchemicalbook.com

The applications of this compound extend into advanced materials. It is incorporated into powder coating formulations where it acts as a degassing agent, preventing surface defects like pinholes during the curing process. wikipedia.orgtaylorandfrancis.com In the development of "smart" materials, it has been used in microcapsules for catalyst-free, sunlight-induced self-healing protective coatings. researchgate.net In these systems, damage to the coating ruptures the microcapsules, releasing the healing agent and the photoinitiator, which then polymerizes upon exposure to sunlight to repair the damage. researchgate.net Further research has shown its use in the radical photopolymerization of oligourethane acrylate (B77674) to create specific polyurethane acrylate (PUA) elastomers. aip.org It has also been employed as a free radical initiator in the fabrication of double-layered cation exchange membranes designed for saline water electrolysis. mdpi.com

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound is largely focused on improving its synthesis and expanding its technological applications. A major thrust is the development of environmentally benign and efficient production methods that circumvent the use of toxic catalysts like cyanide. acs.org Studies are actively exploring novel catalytic systems, including photocatalysts that can be activated by visible light, which would represent a significant advancement in green chemistry. acs.org The synergy of oxygen vacancies and acid sites on catalysts like N-doped WO₃ nanobelts is being investigated to enhance the efficiency of C-C coupling for BIE synthesis. acs.org

Future research is expected to continue this trend towards sustainability, focusing on optimizing reaction conditions and developing recyclable catalysts to minimize waste and energy consumption. researchgate.net There is also growing interest in expanding the role of this compound in high-performance and functional materials. This includes its application in the synthesis of novel biomaterials and biocompatible materials for tissue engineering and drug delivery systems, where it can be used as an initiator for creating hydrogels. taylorandfrancis.comcymitquimica.comtcichemicals.com

Furthermore, the unique properties of this compound will likely be exploited in other advanced fields. Its efficiency as a photoinitiator makes it a candidate for emerging technologies like 3D printing and photolithography, where precise spatial and temporal control of polymerization is crucial. As industries increasingly shift towards eco-friendly processes, the demand for UV-curable systems is projected to grow, which will, in turn, drive further innovation in the synthesis and application of photoinitiators like this compound. palmercruz.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 22499-12-3 chemicalbook.com
Molecular Formula C₁₈H₂₀O₂ chemicalbook.com
Molecular Weight 268.35 g/mol chemicalbook.com
Appearance White or colorless to light yellow powder, lump, or clear liquid cymitquimica.com
Boiling Point 133 °C at 0.5 mm Hg chemicalbook.com
Melting Point 33-34 °C chemicalbook.com
Density 0.985 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.5485 chemicalbook.com

| Flash Point | 185 °F (85 °C) chemicalbook.com |

Table 2: Comparison of Common Benzoin Ether Photoinitiators

Compound Molecular Formula Molecular Weight ( g/mol ) Key Characteristics & Applications
Benzoin Methyl Ether C₁₅H₁₄O₂ 242.27 Used in low-viscosity formulations due to its compact methyl group, facilitating faster diffusion. Its lower molecular weight can lead to higher volatility.
Benzoin Ethyl Ether C₁₆H₁₆O₂ 256.30 Shares similar properties with other benzoin ethers, differing in the alkyl chain length which affects reactivity and solubility.
This compound C₁₈H₂₀O₂ 268.36 The larger isobutyl group can improve thermal resistance, which is critical for high-temperature industrial processes. It is widely used in UV-curable resins and coatings.

| Benzoin Isopropyl Ether | C₁₇H₁₈O₂ | 254.33 | Similar to the isobutyl variant, it is used as a UV initiator, particularly in high-precision polymer synthesis. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O2 B146001 Benzoin isobutyl ether CAS No. 22499-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropoxy)-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H20O2/c1-14(2)13-20-18(16-11-7-4-8-12-16)17(19)15-9-5-3-6-10-15/h3-12,14,18H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVZGKVGQDHWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051485
Record name 2-(2-Methylpropoxy)-1,2-diphenylethanone
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Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22499-12-3
Record name Benzoin isobutyl ether
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Record name Benzoin isobutyl ether
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Record name Ethanone, 2-(2-methylpropoxy)-1,2-diphenyl-
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Record name 2-(2-Methylpropoxy)-1,2-diphenylethanone
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Record name O-isobutylbenzoin
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Record name BENZOIN ISOBUTYL ETHER
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Synthetic Methodologies and Reaction Mechanisms of Benzoin Isobutyl Ether

Conventional Synthetic Routes to Benzoin (B196080) Isobutyl Ether

The principal method for producing benzoin isobutyl ether involves the direct reaction of benzoin and isobutanol. This process is typically facilitated by a catalyst and often employs a solvent to enhance reaction efficiency and yield.

Etherification Reactions of Benzoin with Isobutanol

The etherification of benzoin with isobutanol is a condensation reaction that results in the formation of this compound and water. A common industrial approach involves heating a mixture of benzoin, isobutanol, a solvent such as toluene (B28343), and an acid catalyst. patsnap.com The reaction is driven to completion by continuously removing the water produced, often through azeotropic distillation using an oil-water separator. patsnap.com

One described method utilizes a significant excess of isobutanol, which also acts as the solvent. patsnap.com However, this approach has drawbacks due to the large volume of isobutanol required and potential losses during the subsequent washing steps. patsnap.com To mitigate these issues, alternative methods employ a non-reactant solvent like toluene to reduce the amount of isobutanol needed, thereby lowering production costs and improving efficiency. patsnap.comgoogle.com

The general steps in a typical industrial synthesis are:

Etherification: Benzoin, isobutanol, a solvent (e.g., toluene), and a catalyst are heated to reflux. patsnap.com

Water Removal: Water formed during the reaction is continuously separated. patsnap.com

Washing: The reaction mixture is washed, often with a sodium chloride solution, to remove residual acid and other water-soluble impurities. patsnap.com

Desolventizing: The solvent is removed under reduced pressure to yield the final product.

Catalytic Approaches in this compound Synthesis

Catalysts are crucial for facilitating the etherification process by increasing the reaction rate. Both homogeneous and heterogeneous catalysts are employed in the synthesis of this compound and related compounds.

Strong acids are commonly used as catalysts in the synthesis of this compound. Sulfuric acid is a frequently cited example, often used in conjunction with a Lewis acid like anhydrous aluminum trichloride. patsnap.comgoogle.com The mechanism of acid catalysis involves the protonation of the hydroxyl group on benzoin by the acid. masterorganicchemistry.com This protonation converts the hydroxyl group into a better leaving group (water), facilitating the nucleophilic attack by isobutanol to form the ether linkage. masterorganicchemistry.com The final step is the deprotonation of the resulting intermediate to regenerate the acid catalyst and form the ether. masterorganicchemistry.com Iron(III) chloride has also been investigated as a catalyst for the etherification of benzoin derivatives, showing moderate to good yields. sorbonne-universite.fr

While direct studies on heterogeneous catalysis for this compound are limited, research on similar ethers provides valuable insights. For instance, Cu-Fe-hydrotalcite has been successfully used as a heterogeneous, recyclable catalyst for the one-step synthesis of benzoin isopropyl ether from benzaldehyde (B42025) and isopropanol. sciengine.comresearchgate.net This method is advantageous as it avoids the use of toxic cyanide catalysts traditionally used for benzoin synthesis and combines the condensation and etherification steps. sciengine.comresearchgate.net The catalyst showed high conversion rates and selectivity for the ether product. sciengine.com The catalytic activity is attributed to the synergistic effect of copper and iron within the layered structure of the hydrotalcite. sciengine.com Such heterogeneous systems offer benefits like ease of separation from the reaction mixture and potential for recycling, making them an environmentally friendlier option. sciengine.comnih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is key to optimizing the synthesis of this compound. This includes studying the reaction kinetics and the factors that influence the rate of the etherification process.

Reaction Kinetics and Rate Determinations for Etherification Processes

While specific kinetic data for the industrial synthesis of this compound is not extensively published, general principles of etherification kinetics apply. The rate of the acid-catalyzed etherification reaction is influenced by several factors, including the concentrations of the reactants (benzoin and isobutanol), the catalyst concentration, and the temperature. ucla.edu

For the related synthesis of benzoin isopropyl ether using a Cu-Fe-hydrotalcite catalyst, studies have shown that the reaction rate increases with temperature up to an optimal point, after which it may slightly decrease. sciengine.com In that specific study, the optimal reaction temperature was found to be 343 K. sciengine.com The conversion of the starting material was also observed to reach a steady state after a certain reaction time, indicating the establishment of equilibrium or catalyst deactivation. sciengine.com

Kinetic studies on similar reactions, such as the dynamic kinetic resolution of benzoin, have employed various analytical techniques to monitor the progress of the reaction and determine kinetic parameters. rsc.orgnih.gov These studies highlight the importance of temperature and catalyst selection in achieving high conversion rates and enantioselectivity. rsc.orgnih.gov For instance, in one study, increasing the temperature from 50 °C to 70 °C significantly reduced the reaction time for the dynamic kinetic resolution of benzoin. rsc.org

Computational Chemistry Approaches to Elucidate Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool to unravel the complex mechanisms of chemical reactions, providing insights into reaction pathways and the fleeting transition states that govern the transformation of reactants to products.

Quantum Mechanical Studies (e.g., HF/3-21G method for related ethers)

Quantum mechanical calculations are instrumental in modeling the electronic structure and energetics of molecules, offering a window into the feasibility and kinetics of a reaction. For etherification reactions, including those leading to benzoin ethers, computational methods like the Hartree-Fock (HF) method with a 3-21G basis set have been employed to investigate reaction mechanisms. researchgate.netresearchgate.netnasa.gov

For instance, in the theoretical study of the synthesis of benzoin ethyl ether, the HF/3-21G method was utilized to probe the reaction mechanism. This approach suggested that the formation of the ether proceeds through a series of states involving a complex, transition states, and intermediates. researchgate.net Such studies, while sometimes providing less accurate activation energies compared to higher-level theories, can still offer reasonable geometric predictions for the molecules involved. acs.org

More advanced computational models, such as Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-31G*), are also used to study similar reactions, providing more accurate energy calculations and a deeper understanding of the reaction dynamics. acs.orgderpharmachemica.com These computational investigations are crucial for optimizing reaction conditions and designing more efficient catalysts.

Novel Synthetic Strategies and Green Chemistry Approaches

The quest for more sustainable and efficient chemical processes has spurred the development of innovative synthetic methods for benzoin ethers, moving away from traditional, often hazardous, procedures.

One-Step Synthesis Methodologies for Benzoin Ether Derivatives

Traditional synthesis of benzoin ethers often involves a two-step process: the cyanide-catalyzed condensation of benzaldehyde to form benzoin, followed by etherification. sciengine.com This method, however, suffers from the high toxicity of cyanide. To circumvent this, one-step methodologies have been developed.

One such approach involves the use of heterogeneous catalysts. For example, a Cu-Fe-hydrotalcite catalyst has been shown to facilitate the one-step synthesis of benzoin isopropyl ether from benzaldehyde and isopropanol. researchgate.netsciengine.com This method not only avoids the use of cyanide but also simplifies the process by combining the condensation and etherification steps. researchgate.net Research has shown that a Cu-Fe-hydrotalcite catalyst with a Cu2+/Fe3+ molar ratio of 2.0 can achieve a benzaldehyde conversion of 59.7% with nearly 100% selectivity for benzoin isopropyl ether. sciengine.com

CatalystReactantsProductConversion of BenzaldehydeSelectivity for Benzoin Isopropyl Ether
Cu-Fe-hydrotalciteBenzaldehyde, IsopropanolBenzoin Isopropyl Ether59.7%~100%

Photocatalytic Synthesis of Benzoin Bis-ethers from Alkynes and Alcohols

Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis. A novel method for the synthesis of benzoin bis-ethers has been developed using readily available alkynes and alcohols as starting materials. rsc.org This process is conducted under visible light irradiation at room temperature, utilizing a commercial organophotoredox catalyst, Mes-Acr+ClO4−, and air (O2) as a green oxidant. rsc.org This one-pot procedure is atom-economical and offers good regioselectivity, yielding a variety of benzoin bis-ether derivatives efficiently with water as the only byproduct. rsc.orgresearchgate.net

Synergistic Effects of Oxygen Vacancies and Acid Sites in Photocatalysis for Benzoin Ether Synthesis

The surface properties of a photocatalyst, particularly the presence of oxygen vacancies and acid sites, play a crucial role in its activity and selectivity. acs.orgnih.gov A green photocatalytic approach for the selective synthesis of benzoin isopropyl ether over nitrogen-doped tungsten trioxide (N-doped WO3) nanobelts has been reported, driven by a green-light-emitting diode. acs.orgnih.gov

The enhanced photocatalytic activity is attributed to the synergistic effect of oxygen vacancies and Brønsted acid sites on the N-doped WO3 nanobelts. acs.orgnih.gov The oxygen vacancies are believed to be the primary sites for the adsorption and activation of reactant molecules. acs.orgnih.gov Concurrently, the Brønsted acid sites promote the etherification reaction. acs.org The introduction of nitrogen and the creation of oxygen vacancies also modify the band structure and electronic properties of the WO3, further improving its photocatalytic efficiency. acs.orgnih.gov This approach provides a pathway for the selective synthesis of organic compounds by fine-tuning the surface properties and band structures of photocatalysts through defect and doping engineering. acs.orgnih.govresearchgate.net

PhotocatalystKey FeaturesRole in Synthesis
N-doped WO3 nanobeltsOxygen vacancies, Brønsted acid sitesAdsorption and activation of reactants, promotion of etherification

Photochemistry and Photophysical Processes of Benzoin Isobutyl Ether

Fundamental Photochemical Reactions of Benzoin (B196080) Isobutyl Ether

The primary photochemical process that Benzoin isobutyl ether undergoes is photolysis, leading to the generation of reactive species. This process is central to its function as a photoinitiator.

Mechanism of Photolysis and Free Radical Generation

Upon absorption of UV radiation, this compound undergoes cleavage to produce free radicals, which are the active species in initiating polymerization. This process is a hallmark of Type I photoinitiators, which generate radicals through a unimolecular bond-breaking event.

The principal mechanism of photolysis for benzoin ethers is the Norrish Type I, or α-cleavage, reaction. researchgate.net This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this results in the formation of a benzoyl radical and an alkoxybenzyl radical. emerald.comresearchgate.net The benzoyl radical is the primary initiator of the polymer chain, while the less reactive alkoxybenzyl radicals are more likely to undergo dimerization. emerald.com Studies have indicated that substituents on the α-carbon can influence the rate of cleavage, with those capable of stabilizing a positive charge significantly accelerating the reaction, suggesting a transition state with considerable ionic character. researchgate.net

Excited State Dynamics and Intersystem Crossing

The photochemical reactivity of this compound is governed by the behavior of its electronically excited states. The transitions between these states, particularly intersystem crossing, play a crucial role in determining the pathway of the photoreaction.

Factors Influencing Photoinitiation Efficiency

FactorInfluence on Photoinitiation Efficiency
UV Wavelength The absorption spectrum of this compound must overlap with the emission spectrum of the UV source for efficient light absorption. sigmaaldrich.com
Photoinitiator Concentration Affects the rate of initiation and the depth of cure. researchgate.net
Monomer Type The reactivity of the monomer influences the overall polymerization rate. researchgate.net
Viscosity Higher viscosity can hinder the mobility of radicals, potentially reducing the efficiency of initiation and propagation. researchgate.net
Oxygen Inhibition Oxygen can scavenge free radicals, leading to an induction period and reduced curing speed, particularly at the surface. kent.ac.uk
Chemical Structure The nature of the alkyl group in benzoin ethers can affect their stability and reactivity. researchgate.net

Impact of Molecular Structure and Substituents on Photoreactivity

The photoreactivity of benzoin ethers is significantly influenced by the nature of the alkyl ether group. Studies comparing a range of benzoin alkyl ethers have shown variations in their efficiency in initiating polymerization.

Research comparing the performance of different benzoin ethers in an oligomer/monomer blend found that this compound and benzoin isopropyl ether exhibited slightly lower reactivity compared to benzoin methyl ether and benzoin ethyl ether. kent.ac.uk Since the UV absorption spectra of these derivatives are nearly identical, the difference in reactivity is attributed to chemical factors rather than photophysical absorption. kent.ac.uk It has been speculated that the reduced reactivity of this compound could be linked to its chemical purity, as commercial grades may contain photochemically inactive byproducts. kent.ac.uk Another hypothesis suggests that the reactivity difference may arise from the ether being based on a primary alcohol (isobutanol) versus a secondary alcohol for the isopropyl derivative. kent.ac.uk

The general order of reactivity for benzoin butyl ethers has been observed as: n-butyl > sec-butyl > isobutyl. kent.ac.uk This highlights that subtle changes in the steric and electronic nature of the alkyl substituent can modulate the efficiency of the radical generation process.

Table 1: Comparative Reactivity of Benzoin Ether Photoinitiators kent.ac.uk
PhotoinitiatorInitial Reaction Rate (% s⁻¹)
Benzoin Methyl Ether63
Benzoin Ethyl Ether64
Benzoin Isopropyl Ether43
This compound46

Furthermore, the reaction environment can dramatically alter the photochemical pathway. While benzoin alkyl ethers typically undergo the Norrish Type I reaction in isotropic solutions, studies have shown that when confined within host molecules like calixarenes, they preferentially yield products from a Norrish Type II reaction. researchgate.net This demonstrates that the supramolecular assembly surrounding the photoinitiator can dictate its reactive course.

Role of Amine Synergists in Photopolymerization Processes

To enhance the efficiency of photopolymerization, cleavage-type photoinitiators like this compound are often used in conjunction with amine synergists. kent.ac.ukgoogle.com These are typically tertiary amines, such as N-methyldiethanolamine (MDEA) or triethanolamine. kent.ac.ukgoogle.com

The amine synergist plays a dual role:

Oxygen Scavenging: Amines are effective oxygen scavengers. google.com As detailed in the following section, oxygen significantly inhibits free-radical polymerization. The amine can react with and consume dissolved oxygen, reducing its inhibitory effects and accelerating the onset of curing. google.com

The addition of an amine synergist can therefore lead to a significant increase in the rate of polymerization and the final degree of conversion in the cured material. researchgate.net

Oxygen Inhibition and Strategies for Mitigation

A major challenge in free-radical photopolymerization, especially in thin films, is oxygen inhibition. radtech.org Molecular oxygen is a ground-state biradical that can interact with the photoinitiator and the growing polymer chains in two primary detrimental ways:

Quenching of the Excited State: Oxygen can deactivate the excited triplet state of the photoinitiator, preventing it from undergoing cleavage and generating initiating radicals. radtech.org

Radical Scavenging: Oxygen can react with the initiating radicals (benzoyl, etc.) and the propagating polymer radicals to form stable and unreactive peroxy radicals. This reaction terminates the polymerization chain and is a primary cause of an inhibition period at the start of the reaction. radtech.org

Several strategies are employed to overcome oxygen inhibition:

Use of Amine Synergists: As mentioned previously, amines can act as oxygen scavengers, mitigating the inhibitory effect. google.com

Inert Atmosphere: Curing under an inert atmosphere, such as nitrogen, physically excludes oxygen from the system.

Photochemical Oxygen Consumption: An advanced strategy involves adding components to the formulation that photochemically consume oxygen. radtech.org This system uses a light-absorbing molecule (a singlet oxygen generator, such as a porphyrin) and a singlet oxygen trapper. radtech.org The generator absorbs light (often at a different wavelength than the photoinitiator) and transfers energy to ground-state triplet oxygen, converting it to highly reactive singlet oxygen. The trapper then chemically reacts with and permanently removes the singlet oxygen from the system. This allows for the depletion of oxygen before the main polymerization reaction is initiated. radtech.org

Time-Resolved Spectroscopic Studies on this compound Photochemistry

Time-resolved spectroscopic techniques, such as laser flash photolysis and time-resolved electron paramagnetic resonance (TREPR), provide direct insight into the ultrafast processes and transient species involved in photochemistry. researchgate.netkpi.ua

Studies on benzoin and its alkyl ethers have elucidated the primary photochemical events. researchgate.netkpi.ua Laser excitation of benzoin ether compounds leads to the formation of a short-lived excited singlet state, which rapidly undergoes intersystem crossing to the lowest excited triplet state (T1). city.ac.uk Time-resolved EPR studies have successfully identified the radical species produced following the α-cleavage from this triplet state. researchgate.net For benzoin methyl ether, the experiments clearly show the formation of benzoyl and α-methoxybenzyl radicals. researchgate.net By analogy, for this compound, the expected products are the benzoyl and α-isobutoxybenzyl radicals.

Laser flash photolysis experiments on benzoin methyl ether derivatives in solution reveal the presence of a long-lived transient species that decays according to second-order kinetics, which is characteristic of radical-radical reactions. kpi.ua These studies allow for the determination of key photophysical parameters, such as triplet-state lifetimes and quantum yields of cleavage, which are crucial for understanding and quantifying the initiator's efficiency. kpi.uaresearchgate.net While specific data for this compound itself is sparse in the literature, the mechanistic insights gained from its close analogs like benzoin methyl ether are considered fundamentally applicable. kpi.ua

Applications of Benzoin Isobutyl Ether in Polymer Science and Advanced Materials

Photoinitiation in Polymerization Reactions

Photoinitiation is a process that uses light energy to trigger a polymerization reaction. Photoinitiators, such as benzoin (B196080) isobutyl ether, are central to this process. Upon exposure to UV light, these molecules undergo a chemical change that yields reactive free radicals.

Mechanism of Radical Polymerization Initiation

Benzoin isobutyl ether is classified as a pyrolysis-type photoinitiator. joyful-printing.com When it absorbs UV radiation, it undergoes a Norrish Type I cleavage, which is a direct decomposition of the excited state into two free radicals. joyful-printing.comkpi.ua This fragmentation produces a benzoyl radical and an α-alkoxybenzyl radical. kpi.ua

These highly reactive radicals then start the polymerization by reacting with monomers. joyful-printing.com This initial reaction creates a new radical, which propagates the reaction by adding to other monomers, ultimately forming a polymer chain. While both resulting radicals can initiate polymerization, some evidence suggests a higher reactivity for the benzoyl radicals. kpi.ua

Application in UV-Curable Systems

The capacity of this compound to efficiently generate radicals under UV light makes it a valuable component in numerous UV-curable systems. cymitquimica.com These systems are noted for their rapid curing times and are used in a wide range of applications.

In the coatings industry, this compound is employed in the formulation of UV-curable coatings for materials like plastic, wood, and metal. indiamart.com These coatings provide durable and high-quality finishes. indiamart.com A typical formulation for a UV curable coating might include an epoxy acrylate (B77674), a photoinitiator like this compound, and other additives to achieve desired properties. govinfo.govgoogle.com

This compound is also used in UV-curable adhesives, which are beneficial in industries such as electronics and packaging where rapid bonding is required. indiamart.com These adhesives cure quickly under UV light without the need for heat or solvents. indiamart.com

UV-curable inks often contain photoinitiators like this compound. joyful-printing.com These inks cure rapidly upon exposure to UV light, which allows for faster printing processes. joyful-printing.comindiamart.com The quick-drying nature of these inks makes them suitable for printing on diverse materials, including plastics. indiamart.com

This compound is incorporated into various polymer formulations to produce materials with specific characteristics. researchgate.net For instance, it is used in the creation of photopolymers for applications like 3D printing, where precise and swift curing is necessary. indiamart.com It is also a component in the manufacturing of other specialized polymer-based materials. scispace.com

Polymerization Kinetics and Efficiency in Various Monomer Systems (e.g., Styrene (B11656), Methyl Methacrylate)

The effectiveness and speed of polymerization initiated by this compound are influenced by the specific monomer system. The polymerization of styrene, for example, is initiated by the free radicals generated from this compound upon UV exposure. The kinetics of styrene polymerization typically follow a first-order reaction with respect to the monomer concentration and a 0.5 order with respect to the initiator concentration. frontiersin.org

In the case of methyl methacrylate (B99206) (MMA), studies have shown that benzoin ethers can effectively initiate polymerization. researchgate.net The polymerization of MMA can be initiated through a free radical mechanism, which can be switched to a cationic polymerization under certain conditions. cmu.edu The efficiency of the photoinitiation process is a critical factor and can be influenced by the specific benzoin ether derivative used. researchgate.netresearchgate.net

Monomer SystemPolymerization MechanismKey Kinetic Influences
StyreneFree Radical PolymerizationInitiator concentration, monomer concentration, shear rate, and temperature. frontiersin.orgdtic.mil
Methyl Methacrylate (MMA)Free Radical and Cationic PolymerizationInitiator type and concentration, potential for switching to cationic mechanism. researchgate.netcmu.edu

Comparison with Other Benzoin Ether Photoinitiators (e.g., Benzoin Methyl Ether, Benzoin Ethyl Ether)

This compound belongs to the family of benzoin ethers, which are widely used as Type I photoinitiators. mdpi.com These compounds initiate polymerization upon exposure to ultraviolet (UV) light through a process of intramolecular cleavage, generating free radicals. mdpi.com While sharing a common structural backbone, variations in the ether alkyl group—such as in benzoin methyl ether, benzoin ethyl ether, and this compound—lead to differences in their physical and chemical properties, influencing their suitability for specific applications.

The primary distinction among these ethers lies in the length and branching of the alkyl chain attached to the ether oxygen. This structural difference impacts properties such as solubility, reactivity, and volatility. This compound's bulkier isobutyl group, for instance, can affect its solubility in different monomer and oligomer systems compared to the smaller methyl or ethyl groups of its counterparts. This specific solubility profile makes it particularly suitable for certain UV-curable systems where compatibility is crucial.

In terms of performance, the choice between these photoinitiators often involves a trade-off between reactivity and shelf-life or stability. For example, benzoin isopropyl ether, a closely related compound, is noted for offering a reasonable compromise between these factors. scribd.com The efficiency of free radical generation and the subsequent polymerization rate can be influenced by the nature of the alkyl group. Polymeric photoinitiators with side-chain benzoin methyl ether moieties have been shown to exhibit higher activity compared to their low-molecular-weight models. kpi.ua

The following interactive table provides a comparative overview of key benzoin ether photoinitiators.

PropertyThis compoundBenzoin Methyl EtherBenzoin Ethyl Ether
Chemical Formula C₁₈H₂₀O₂C₁₅H₁₄O₂C₁₆H₁₆O₂
Alkyl Group IsobutylMethylEthyl
Key Features Good solubility in many formulations; valued for specific reactivity and compatibility profiles in UV-curable systems. cymitquimica.comOften used as a benchmark; known for high reactivity. kpi.uaresearchgate.netSimilar to the methyl ether but with a slightly larger alkyl group affecting solubility and volatility.
Common Applications UV-curable coatings, inks, and resins. cymitquimica.comPhotoinitiated polymerization of various monomers. researchgate.netUV-curable coatings and inks. google.com

Incorporation into Advanced Materials

Development of UV-Curable Polymer Nanocomposites

This compound plays a critical role as a photoinitiator in the formulation of UV-curable polymer nanocomposites. mdpi.com These advanced materials combine a polymer matrix with nanoscale fillers to achieve enhanced properties such as superior mechanical strength, thermal stability, and optical performance. mdpi.com The rapid, solvent-free, and energy-efficient nature of UV curing makes it an attractive method for producing these composites. scribd.com

In this context, this compound functions by absorbing UV radiation and undergoing photolysis to generate free radicals. These radicals then initiate the rapid polymerization of a liquid resin formulation, typically composed of acrylate or methacrylate oligomers and monomers, which solidifies into a cross-linked polymer network. mdpi.comgoogle.com The presence of nanofillers is integrated within this curing process.

Research has demonstrated the use of this compound in UV-curable coating compositions containing at least two polyfunctional acrylate derivatives and at least one nanoscale filler. google.com As a Type I photoinitiator, it can be formulated to improve the dispersion of nanofillers within the polymer matrix. mdpi.com The generated radicals can interact with the surface of the nanofillers, which may promote better adhesion between the inorganic fillers and the organic polymer matrix, a crucial factor for achieving the desired property enhancements in the final nanocomposite material. mdpi.com

Role in Organo-silsesquioxane Thin Film Fabrication

This compound is utilized in the fabrication of specialized thin films, specifically those made from organo-silsesquioxanes. These materials are researched as potential replacements for silica (B1680970) in various photonic applications due to their versatile properties. researchgate.net

In a notable study, vinyl-silsesquioxane thin films were fabricated using a sol-gel spin coating technique, where this compound was incorporated as a radical photoinitiator. researchgate.net The process involves creating a hybrid sol-gel material that is then exposed to UV light. The this compound absorbs the UV radiation, initiating polymerization of the vinyl groups within the silsesquioxane network. researchgate.net

The resulting thin films containing this compound demonstrated high transparency, smooth surfaces, and significant photosensitivity to UV light, with a characteristic high absorption band at 251.3 nm. researchgate.net The incorporation of the photoinitiator was shown to promote matrix compaction, which is essential for creating dense, high-quality films suitable for optical and photonic devices. researchgate.net This method allows for the fabrication of silica-based materials at low temperatures, expanding their applicability. researchgate.net

Modulation of Optical Properties in Polymer Films

The inclusion of this compound in polymer formulations can be used to modulate the optical properties of the final cured films. researchgate.net This is particularly relevant in the creation of materials for optical devices where precise control over characteristics like refractive index is necessary. mdpi.com

In the fabrication of vinyl-silsesquioxane thin films, the concentration of this compound was found to directly influence the optical properties of the material. researchgate.net Spectroscopic reflectometry indicated that the refractive index of the films increased as more photoinitiator was added to the hybrid composition, eventually reaching a constant value comparable to that of silica. researchgate.net This effect is attributed to the photoinitiator promoting a higher degree of polymerization and matrix compaction upon UV irradiation, which in turn alters how light passes through the film. researchgate.net

This ability to fine-tune the refractive index is a key finding, as it provides a method for engineering the optical behavior of thin films for specific applications in photonics. researchgate.net Furthermore, its use in formulations for self-healing materials has been explored, where changes in fluorescence during the photocuring process, initiated by this compound, can indicate the progress of the healing reaction. researchgate.net

Analytical Methodologies for Benzoin Isobutyl Ether Research

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is fundamental in separating benzoin (B196080) isobutyl ether from starting materials, byproducts, or impurities, allowing for both qualitative and quantitative assessment.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Purity Analysis

Gas chromatography with a flame ionization detector (GC-FID) is the industry standard for assessing the purity of benzoin isobutyl ether. measurlabs.com This technique is well-suited for volatile compounds and is frequently used to quantify organic substances. measurlabs.com Commercially available this compound is often cited with a purity of greater than 94.0% or 95.0% as determined by GC analysis. tcichemicals.comlabproinc.comtcichemicals.com

The GC-FID method involves injecting a sample into a gas chromatograph, where it is vaporized and separated into its individual components within a capillary column. scioninstruments.comnih.gov As each component exits the column, it enters the flame ionization detector, where it is burned in a hydrogen-air flame. measurlabs.comscioninstruments.com This combustion process produces ions, generating an electrical current that is proportional to the amount of carbon atoms in the analyte. scioninstruments.com The detector then produces a chromatogram, a series of peaks where the area of each peak corresponds to the concentration of a specific component. scioninstruments.com For accurate purity determination, calibration with certified reference standards is crucial. It is also important to use inert column conditions, such as a DB-5 column or its equivalent, to prevent the thermal degradation of the compound during analysis.

Table 1: GC-FID Parameters for Organic Compound Analysis

Parameter Value/Condition Purpose
Column Type SH-Rtx-Wax (30 m x 0.25 mm, 0.25 µm film) Separation of volatile components. nih.gov
Inlet Temperature 250 °C Ensures rapid vaporization of the sample. nih.gov
Detector Flame Ionization Detector (FID) Quantifies organic compounds. measurlabs.comscioninstruments.com
FID Temperature 280 °C Prevents condensation of analytes in the detector. nih.gov
Injection Volume 0.2 µl The amount of sample introduced for analysis. nih.gov
Split Ratio 25:1 A portion of the injected sample is vented, preventing column overload. nih.gov
Temperature Program Initial 25°C (3 min), ramp to 120°C (40°C/min), then to 230°C (50°C/min, hold 2 min) Optimizes separation of compounds with different boiling points. nih.gov

Thin-Layer Chromatography (TLC) in Reaction Analysis

Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.org This technique separates compounds based on their differential affinities for a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent). utdallas.edu

In practice, a small spot of the reaction mixture is applied to the TLC plate, which is then placed in a chamber containing the eluting solvent. utdallas.edu As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates. utdallas.edu The separation is based on polarity; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds interact more strongly with the stationary phase and have lower Rf values. libretexts.orgchemicalbook.com For instance, in the context of related compounds, benzoin is more polar than benzil (B1666583) due to its hydroxyl group and thus has a lower Rf value. chemicalbook.com By comparing the spots of the reaction mixture to those of the starting materials and the expected product, a researcher can qualitatively assess the reaction's progression. libretexts.orgacs.org The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. acs.org

Spectroscopic Characterization

Spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Diastereoselectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the carbon-hydrogen framework of the molecule. researchgate.net

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environments. For this compound, characteristic signals include those for the aromatic protons, which typically appear in the range of δ 7.2–7.8 ppm, and the protons of the isobutyl ether group, which are found at approximately δ 3.5–4.0 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. chemicalbook.com

NMR is also crucial for studying the diastereoselectivity of reactions involving this compound, such as its reduction. acs.org For example, the reduction of (±)-benzoin isopropyl ether can produce erythro and threo diastereomeric alcohols. acs.org ¹H NMR can be used to identify and quantify the ratio of these diastereomers by integrating the signals corresponding to each specific isomer. acs.org

Table 2: Representative ¹H NMR Chemical Shifts for this compound Structural Moieties

Functional Group Chemical Shift (δ, ppm) Source
Aromatic Protons 7.2 - 7.8
Isobutyl Ether Protons 3.5 - 4.0

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization-Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. chemicalbook.com In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov The molecular formula of this compound is C₁₈H₂₀O₂, corresponding to a molecular weight of 268.36 g/mol . tcichemicals.com

Electron ionization (EI) is a common method used to generate mass spectra. nist.gov High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. The combination of TLC with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) has also been shown to be a powerful technique for identifying products in crude reaction mixtures. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.orgysxbcn.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. ysxbcn.com For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O (carbonyl) group of the ketone and the C-O-C (ether) linkage. scispace.com The analysis of related compounds like benzoin shows characteristic absorptions for the O-H and C=O groups. nist.gov This technique is valuable for confirming the presence of key functional groups and monitoring chemical transformations, such as the etherification of benzoin. ysxbcn.comscispace.com

Real-Time Infrared (RT-FTIR) Spectroscopy for Curing Effectiveness

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful and widely adopted analytical technique for the quantitative monitoring of photopolymerization reactions. rsc.org It is considered a universal and effective method for determining critical kinetic parameters in real-time, including the degree of conversion over time, the rate of polymerization, and the quantum efficiency of both photoinitiation and the subsequent polymerization process. rsc.org The utility of RT-FTIR spectroscopy is particularly evident in the study of rapid photopolymerization reactions, such as those initiated by this compound in acrylate (B77674) and methacrylate-based systems. rsc.org

The technique allows for the in situ monitoring of the curing process by tracking the decrease in the concentration of reactive functional groups, such as the acrylate double bond, as the liquid resin transforms into a solid polymer. kent.ac.ukresearchgate.net This is achieved by recording a series of infrared spectra at rapid intervals during UV exposure. The high time resolution and sensitivity of RT-FTIR enable the detection of very small changes in monomer concentration, making it possible to study the kinetics of ultrafast polymerizations that occur within seconds. rsc.orgresearchgate.net

Research findings have demonstrated the capability of RT-FTIR to:

Assess the influence of various formulation components and conditions on curing kinetics, including the efficiency of the photoinitiator, the chemical structure of oligomers and monomers, light intensity, and the inhibitory effects of oxygen. researchgate.net

Evaluate the amount of unreacted functional groups, or residual monomer, that remains trapped within the three-dimensional polymer network after curing. rsc.org

Measure the reaction rates of a wide range of photoinitiators, including this compound, under different conditions. kent.ac.uk

Determine the polymerization rate (cure speed) of UV/vis radiation-curable resin compositions, which is crucial for applications like additive fabrication. google.com

The Attenuated Total Reflection (ATR) setup is often used in conjunction with RT-FTIR for analyzing the curing of thin liquid films, allowing the sample to be applied to a crystal surface and irradiated from various angles and distances. rsc.org

Table 1: Example of RT-FTIR Experimental Conditions for Polymerization Rate Measurement google.com

Parameter Setting
Instrument Thermo Scientific Nicolet 8700
Detector Mercury Cadmium Telluride (MCT)
Setup Attenuated Total Reflection (ATR)
Number of Scans 4
Resolution 4
Data Collection Mode Real Time
Profile Type Ramp
Time Sequence Save for 200 seconds
Repeat Time 5 seconds

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. kent.ac.ukysxbcn.com In the context of this compound, TGA is employed to investigate its intrinsic thermal stability and, more commonly, the thermal properties of polymers cured using it as a photoinitiator. kent.ac.ukaip.org

TGA studies have been conducted on a range of photoinitiators to define their thermal stability and to distinguish between thermal decomposition and simple evaporation upon heating. kent.ac.uk For polymers, TGA provides crucial data on the onset temperature of degradation, the temperature at which maximum weight loss occurs, and the char residue at the end of the analysis. The thermal degradation process of polymers can be complex, often occurring in multiple steps that correspond to the breakdown of different parts of the polymer structure, such as side chains and the main polymer backbone. researchgate.net

In a study of polyurethane resins, TGA was used to compare a standard polyurethane (PU) with a polyurethane acrylate (PUA) prepared by a radical photo-polymerization reaction using this compound as the photoinitiator. aip.orgresearchgate.net The TGA results indicated that the PUA polymer cross-linked with this compound exhibited higher thermal stability than the PU. aip.orgresearchgate.net This enhanced stability is attributed to the increased number of crosslinking points between the hard and soft segments of the polymer matrix. aip.org The analysis typically involves heating the sample from ambient temperature to several hundred degrees Celsius at a constant rate under an inert atmosphere like nitrogen to prevent oxidative degradation. ysxbcn.com

Table 2: Typical TGA Experimental Conditions ysxbcn.com

Parameter Setting
Instrument SDT600 apparatus
Temperature Range 20 to 700 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen

Table 3: Example of a Polyurethane Acrylate (PUA) System Using this compound aip.orgresearchgate.net

Component Type Component Name Role
Polymer Base Oligourethane acrylate Resin
Photoinitiator This compound Curing Agent

Environmental Fate, Ecotoxicology, and Safety Considerations in Academic Research

Environmental Behavior and Degradation Pathways

The environmental fate of benzoin (B196080) isobutyl ether is determined by its interactions with various environmental compartments and its susceptibility to degradation processes.

Benzoic acid and its derivatives, potential degradation products, may persist in atmospheric waters for more than a day, allowing them to be transported and deposited into aquatic and terrestrial ecosystems. researchgate.net The environmental mobility and partitioning of benzoin isobutyl ether would be influenced by its physical and chemical properties, such as its water solubility and vapor pressure. nih.gov Given its slight solubility in water, it may not be highly mobile in aquatic systems. guidechem.com In case of environmental release, it is advised to prevent the chemical from entering drains and to avoid its discharge into the environment. echemi.com

There is a lack of specific studies on the biodegradation and persistence of this compound in the environment. echemi.com Safety data sheets for the compound often state that no data is available for persistence and degradability. echemi.comfishersci.dk However, for the related compound benzoin isopropyl ether, it is noted that it contains no substances known to be non-degradable in wastewater treatment plants. thermofisher.com This might suggest a potential for biodegradation.

The structure of this compound, containing ether linkages, is a factor in its potential for degradation. For instance, microbial activity in the rumen has been shown to cleave benzyl (B1604629) ether bonds in lignin (B12514952) model compounds under anaerobic conditions. nih.gov While the environmental conditions are different, this suggests that biological systems can possess the enzymatic machinery to break down such chemical bonds. nih.gov General methods for assessing biodegradability include tests like the river die-away test, shake culture tests, and model ecosystems. epa.gov

Ecotoxicological Impact Assessments

The assessment of ecotoxicological impacts is crucial for understanding the potential harm of chemical substances to the environment.

Specific toxicity data for this compound on non-target organisms such as fish, daphnia, and algae are not available in the reviewed literature. echemi.com For related compounds like benzoin ethyl ether, there is a warning that it may be very toxic to aquatic life with long-lasting effects. nih.gov As a general principle, the release of chemical substances into the environment should be avoided to prevent potential harm to non-target organisms. echemi.com The degradation products, such as benzoic acid, can also impact terrestrial and aquatic ecosystems. researchgate.net

There is no specific data available on the bioaccumulative potential of this compound. echemi.com A general guideline for assessing bioaccumulation potential is the logarithm of the octanol-water partition coefficient (LogPow). A LogPow value higher than 4.5 can be an indicator of potential bioaccumulation if experimental data is not available. google.com The calculated XLogP3-AA for this compound is 4.5, which suggests a potential for bioaccumulation that would warrant further investigation. guidechem.com

Safety Aspects in Laboratory and Industrial Handling

Proper handling and safety precautions are essential when working with this compound in both laboratory and industrial settings to minimize exposure and ensure a safe working environment. ontosight.aiecetoc.org

Handling in a well-ventilated place is crucial. echemi.com Personal protective equipment (PPE) should be worn, including tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame resistant and impervious clothing. echemi.com If exposure limits are exceeded or irritation occurs, a full-face respirator should be used. echemi.com It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols. echemi.com All sources of ignition should be removed, and non-sparking tools should be used to prevent fire. echemi.com

In case of accidental release, personnel should be evacuated to a safe area. echemi.com The spill should be contained and collected for disposal in suitable, closed containers. echemi.com Discharge into the environment must be avoided. echemi.com

Table 1: Laboratory and Industrial Handling Safety for this compound

Precaution Category Specific Recommendations
Engineering Controls Handle in a well-ventilated area. echemi.com Ensure emergency exits and risk-elimination areas are set up. echemi.com
Personal Protective Equipment (PPE) Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. echemi.comSkin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves. echemi.comRespiratory Protection: Use a full-face respirator if exposure limits are exceeded or symptoms occur. echemi.com
Handling Procedures Avoid contact with skin and eyes. echemi.com Avoid formation of dust and aerosols. echemi.com Use non-sparking tools. echemi.com Prevent fire from electrostatic discharge. echemi.com
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. echemi.com Store away from incompatible materials and foodstuff containers. echemi.com
Spill Management Evacuate personnel to safe areas. echemi.com Prevent further leakage if safe to do so. echemi.com Do not let the chemical enter drains. echemi.com Collect with inert material and place in a suitable container for disposal. echemi.com
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam. echemi.com Wear self-contained breathing apparatus. echemi.com

Handling Precautions and Risk Mitigation

Proper handling and risk mitigation strategies are paramount when working with this compound in an academic research environment. These strategies involve a combination of engineering controls, personal protective equipment, and established procedures for storage, spills, and disposal.

General Handling and Storage Researchers should handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. echemi.com It is crucial to avoid contact with skin and eyes and to prevent the formation of aerosols or dust. echemi.com

For storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place. Some sources recommend storage under an inert atmosphere, such as nitrogen, to prevent potential oxidation or hydrolysis. To prevent fire hazards, the compound should be kept away from open flames and sources of ignition, and non-sparking tools should be used during handling. echemi.com

Personal Protective Equipment (PPE) A comprehensive PPE strategy is essential for minimizing exposure. This includes protective gear for eyes, skin, and, when necessary, the respiratory system.

Protection Type Equipment and Standards Purpose
Eye/Face Protection Tightly fitting safety goggles or glasses conforming to EN 166 (EU) or OSHA standards (US). echemi.comTo prevent splashes and contact with eyes.
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected before use and conforming to standards like EN 374. echemi.combiosynth.comthermofisher.com Fire/flame resistant and impervious clothing is also recommended. echemi.comTo avoid direct skin contact and potential irritation or absorption.
Respiratory Protection Not typically required under normal use with adequate ventilation. thermofisher.com If exposure limits are exceeded or vapors are generated, a full-face, NIOSH-approved respirator should be used. echemi.combiosynth.comTo prevent inhalation of vapors, mists, or aerosols.

Spill and Waste Management In the event of a spill, all sources of ignition should be immediately removed, and the area should be evacuated to a safe distance. echemi.com The spill should be contained and collected using an inert absorbent material, such as vermiculite (B1170534) or sand. The collected material must be placed in a suitable, closed container for disposal as hazardous waste, in accordance with local, regional, and national regulations. echemi.com It is critical to prevent the chemical from entering drains or waterways. echemi.comfishersci.com

Proper disposal of waste this compound and empty containers is also crucial. Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate must be collected and treated as hazardous waste.

Regulatory Classifications and Hazard Information for Research Purposes

Understanding the regulatory classification of this compound is fundamental for conducting a proper risk assessment in a research context. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

There appear to be conflicting GHS classifications for this compound. Some safety data sheets (SDS) state that the substance is not classified and has no required hazard statements or pictograms. echemi.comguidechem.com However, other suppliers classify it as a combustible liquid that is harmful if swallowed. sigmaaldrich.comchemicalbook.com Given this discrepancy, researchers should handle the compound with caution, adhering to the more stringent classification until a harmonized classification is universally adopted.

Below are the GHS classifications provided by sources that identify hazards for this compound.

GHS Hazard Pictograms and Signal Word

Pictogram:

(GHS07) sigmaaldrich.comchemicalbook.com

Signal Word:

Warning sigmaaldrich.comchemicalbook.com

Hazard Statements (H-Statements)

Code Statement
H227 Combustible liquid. sigmaaldrich.comchemicalbook.com
H302 Harmful if swallowed. sigmaaldrich.com

Precautionary Statements (P-Statements)

Category Code Statement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. sigmaaldrich.comchemicalbook.com
P280Wear protective gloves/protective clothing/eye protection/face protection. sigmaaldrich.comchemicalbook.com
Response P370 + P378In case of fire: Use appropriate media to extinguish. sigmaaldrich.comchemicalbook.com
Storage P403 + P235Store in a well-ventilated place. Keep cool. sigmaaldrich.comchemicalbook.com
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations. sigmaaldrich.comchemicalbook.com

Advanced Research Directions and Emerging Applications

Computational Chemistry and Molecular Modeling for Prediction of Properties and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like benzoin (B196080) isobutyl ether at a quantum level. researchgate.net These methods allow researchers to model reaction pathways and predict material properties, accelerating the development of new applications.

Detailed research findings indicate that computational methods are crucial for rationalizing the outcomes of chemical reactions involving benzoin derivatives. For instance, Density Functional Theory (DFT) and other integrated molecular orbital methods have been employed to study the stereoselectivity of reactions like the benzoin condensation. science.gov Such computational studies can elucidate complex reaction mechanisms, including identifying rate-limiting steps and the influence of different catalysts. science.govusask.ca By optimizing transition-state geometries, researchers can predict which products are most likely to form, saving significant time and resources in the laboratory. researchgate.netscience.gov For example, studies on the cross-benzoin reaction have used DFT to uncover key factors that govern chemoselectivity. science.gov This synergy between computational prediction and experimental verification is essential for designing novel synthetic routes and catalysts. acs.org Furthermore, computational analysis of the photochemical α-cleavage of benzoin derivatives helps in understanding the formation of polar transition states, which is fundamental to its function as a photoinitiator. acs.org

Table 1: Application of Computational Methods in Benzoin Chemistry Research

Computational Method Area of Investigation Key Findings
Density Functional Theory (DFT) Cross-benzoin reaction mechanisms Revealed key factors governing chemoselectivity. science.gov
IMOMO (Integrated MO + MO) Asymmetric benzoin condensations Optimization of transition-state geometries to predict outcomes. science.gov
Machine Learning & DFT Rerouting catalytic pathways Enabled the shutdown of the benzoin coupling pathway in favor of aldehyde deuteration by stabilizing reactive intermediates. acs.org
Combined Spectroscopy & Computational Chemistry Photolysis of benzoin derivatives Elucidated the influence of intramolecular hydrogen bonds on the α-cleavage mechanism. acs.orgresearchgate.net

**7.2. Exploration in Biomedical Applications

The unique photochemical properties of benzoin isobutyl ether have prompted its exploration in several biomedical fields, particularly where light-induced reactions are required.

Photodynamic therapy (PDT) is a medical treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill diseased cells, such as cancer cells. nih.govnih.govmedclinrese.org The fundamental mechanism involves activating a photosensitizing agent with a specific wavelength of light, which leads to a series of photochemical reactions causing cellular damage. nih.govnih.gov While not a primary photosensitizer for clinical treatment, this compound serves as a valuable tool in PDT research. Its ability to generate free radicals upon UV exposure makes it useful for studying the complex reaction mechanisms that underpin photodynamic processes and for activating photosensitizers. By initiating controlled radical reactions, researchers can investigate the pathways of cellular damage and optimize the efficacy of therapeutic photosensitizers. rochester.edu

This compound is being investigated for its role in advanced drug delivery systems. Its function as a UV-sensitive photoinitiator is particularly useful in the creation of polymer hydrogels for the controlled release of pharmaceuticals. jddtonline.info Hydrogels, which have a flexible structure and high water content similar to natural tissue, are excellent candidates for biocompatible drug carriers. oaji.net

In this context, this compound is used to initiate the polymerization of monomers to form a hydrogel network. jddtonline.infooaji.net For example, it serves as a UV-sensitive initiator for creating hydrogels from monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA). oaji.nettaylorandfrancis.comalliedacademies.org When incorporated into a hydrogel matrix containing a therapeutic agent, the system can be designed to release the drug when exposed to UV light. This light-triggered release mechanism allows for precise spatial and temporal control over drug administration, enhancing the effectiveness of the therapy.

Table 2: Components of this compound-Initiated Hydrogels for Drug Delivery

Monomer Cross-Linking Agent Initiator Application
Poly (2-hydroxyethyl methacrylate) (pHEMA) Polyethylene glycol dimethacrylate This compound Drug delivery systems, contact lenses. jddtonline.infooaji.nettaylorandfrancis.com
2-hydroxyethyl methacrylate (HEMA) Ethylene glycol dimethacrylate (EGDMA) This compound Extended ophthalmic drug delivery. alliedacademies.org
Polyethylene glycol (PEG) Triethylene glycol dimethacrylate (TEGDMA) This compound Scaffolds for tissue engineering. taylorandfrancis.com

Developments in Photosensitization and Co-initiator Systems

This compound is classified as a Norrish Type I photoinitiator, meaning it undergoes α-cleavage upon photolysis to directly form initiating radicals. nih.govitu.edu.tr Research is ongoing to enhance its efficiency by combining it with other compounds in two-component or multi-component photoinitiating systems. nih.govnih.gov

In these systems, a photosensitizer absorbs light (often in the visible spectrum) and transfers energy to the photoinitiator, which then generates the radicals needed for polymerization. acs.org This approach broadens the range of light wavelengths that can be used for curing, which is particularly useful for pigmented coatings. nih.gov Benzoin ethers have demonstrated high performance in curing formulations like unsaturated polyester (B1180765)/styrene (B11656) resins. nih.gov Furthermore, blending this compound with other initiators, such as α-hydroxyalkyl ketones, can create synergistic effects, leading to highly efficient curing agents for a variety of applications in coatings and adhesives. nih.govresearchgate.net

Integration with Nanotechnology for Novel Functional Materials

The integration of this compound with nanotechnology is opening pathways to create advanced functional materials with unique properties. Its role as a photoinitiator is being leveraged in the development of nanocomposites and smart materials. One emerging area is in self-healing coatings, where this compound can be used to investigate the photopolymerization behavior of healing agents encapsulated within the material. For instance, its use in studying the polymerization of a methacryloxypropyl-terminated polydimethylsiloxane (B3030410) (MAT-PDMS) healing agent helps in understanding how these materials can be repaired upon damage using light. bohrium.com

Additionally, this compound is a key component in the synthesis of hydrogels used in nanobiotechnology. taylorandfrancis.com These hydrogel-based nanomaterials can be engineered for specific biomedical applications, such as scaffolds for protein recombination in tissue engineering, where controlled, light-induced polymerization is essential for creating the desired nanostructure. taylorandfrancis.com

Sustainability and Green Chemistry in this compound Research and Application

In line with the principles of green chemistry, significant efforts are being made to develop more sustainable methods for the synthesis of benzoin, the direct precursor to this compound. researchgate.net Traditionally, benzoin synthesis relies on the benzoin condensation reaction, which often uses highly toxic cyanide catalysts like sodium cyanide or potassium cyanide. egrassbcollege.ac.in

Table of Mentioned Chemical Compounds

Compound Name
2-hydroxyethyl methacrylate (HEMA)
Acetophenone
Acrylate (B77674)
α-hydroxyalkyl ketones
Benzil (B1666583)
Benzaldehyde (B42025)
Benzoin
This compound
Benzophenone
Dibenzyl ketone
Ethylene glycol dimethacrylate (EGDMA)
Isobutanol
Methacryloxypropyl-terminated polydimethylsiloxane (MAT-PDMS)
Ni(HCO3)2 (Nickel Bicarbonate)
Poly (2-hydroxyethyl methacrylate) (pHEMA)
Polyethylene glycol (PEG)
Polyethylene glycol dimethacrylate
Potassium cyanide
Sodium cyanide
Styrene
Tetrahydrofuran (THF)
Tetraphenylcyclopentadienone
Thiamine hydrochloride (Vitamin B1)
Triethylene glycol dimethacrylate (TEGDMA)

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity of benzoin isobutyl ether in synthetic chemistry applications?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is the standard method for purity analysis, as this compound is often reported with >95.0% purity by GC . Calibrate the instrument using certified reference standards, and ensure inert column conditions (e.g., DB-5 or equivalent) to prevent degradation. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks such as the aromatic protons (δ 7.2–7.8 ppm) and isobutyl ether protons (δ 3.5–4.0 ppm) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) in a cool, dry environment to prevent hydrolysis or oxidation .
  • Personal Protection : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. The compound is classified as a flammable liquid (Category 4), requiring avoidance of open flames .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste according to local regulations .

Q. What solvents are compatible with this compound in photochemical reactions?

  • Methodological Answer : Non-polar solvents like toluene or dichloromethane are optimal due to the compound’s limited solubility in polar solvents. For UV-initiated reactions, ensure solvents are free of UV-absorbing impurities. Pre-purify solvents via distillation or molecular sieves to avoid side reactions .

Advanced Research Questions

Q. How does this compound function as a photoinitiator in controlled polymerization systems?

  • Methodological Answer : this compound undergoes Norrish Type I cleavage under UV irradiation, generating free radicals that initiate polymerization. For example, in the cationic polymerization of isobutyl vinyl ether (IBVE), it acts synergistically with Lewis acids (e.g., SnBr₄) to produce well-defined polymers with low dispersity (Đ < 1.2) . Key parameters include:

  • UV wavelength : 254–365 nm for optimal radical generation.
  • Catalyst ratio : Maintain a 1:1.2 molar ratio of initiator to monomer to control chain propagation .

Q. How can conflicting toxicity data for this compound be resolved in environmental impact studies?

  • Methodological Answer : Discrepancies in ecotoxicity data (e.g., LC₅₀ values) often arise from variations in test organisms or exposure conditions. Follow these steps:

Standardize assays : Use OECD guidelines (e.g., Test No. 201 for algae or Daphnia magna).

Quantify metabolites : Monitor degradation products (e.g., benzaldehyde) via LC-MS, as they may contribute to toxicity .

Cross-reference studies : Compare results with structurally similar esters (e.g., benzoin methyl ether) to identify trends in bioaccumulation .

Q. What strategies optimize the synthesis of this compound to minimize side products?

  • Methodological Answer :

  • Reaction conditions : Use anhydrous conditions and azeotropic distillation (e.g., toluene/water) to drive the esterification of benzoin with isobutyl bromide to completion .
  • Catalysis : Employ p-toluenesulfonic acid (0.5–1.0 mol%) at 80–100°C for 6–8 hours, achieving yields >85%.
  • Purification : Recrystallize from ethanol/water (3:1 v/v) to remove unreacted benzoin and brominated byproducts .

Q. What mechanistic insights explain the role of this compound in ring-opening metathesis polymerization (ROMP)?

  • Methodological Answer : While not directly used in ROMP, benzoin derivatives can stabilize transition-metal catalysts (e.g., Grubbs catalysts) via radical scavenging. Design experiments to:

Monitor catalyst lifetime : Use UV-vis spectroscopy to track Ru complex stability in the presence of this compound.

Assess radical inhibition : Introduce controlled amounts of radical initiators (e.g., AIBN) to evaluate interference with metathesis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.